molecular formula C17H23N3O3S B11241108 (4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)(pyrrolidin-1-yl)methanone

(4-butyl-3-methyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B11241108
M. Wt: 349.4 g/mol
InChI Key: MBQMGKBAANGLLB-UHFFFAOYSA-N
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Description

(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE typically involves multi-step organic reactions. The starting materials often include substituted anilines and sulfonamides, which undergo cyclization and subsequent functional group modifications to form the benzothiadiazine core. The pyrrolidinyl group is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the benzothiadiazine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry

In chemistry, (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its benzothiadiazine core is known for its activity against various biological targets, making it a candidate for drug development. Research has focused on its potential use as an anti-inflammatory, antimicrobial, and anticancer agent.

Industry

In the industrial sector, (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in areas such as polymer science, nanotechnology, and materials engineering.

Mechanism of Action

The mechanism of action of (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE include other benzothiadiazine derivatives, such as:

  • (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-MORPHOLINYL)METHANONE
  • (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PIPERIDINYL)METHANONE

Uniqueness

What sets (4-BUTYL-3-METHYL-1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-7-YL)(1-PYRROLIDINYL)METHANONE apart is its specific substitution pattern and the presence of the pyrrolidinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

(4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-7-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H23N3O3S/c1-3-4-11-20-13(2)18-24(22,23)16-12-14(7-8-15(16)20)17(21)19-9-5-6-10-19/h7-8,12H,3-6,9-11H2,1-2H3

InChI Key

MBQMGKBAANGLLB-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)N3CCCC3)C

Origin of Product

United States

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